

# Application Notes and Protocols for Evaluating CCX-777 Activity In Vitro

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

CCX-777 is a small molecule partial agonist of β-arrestin-2 recruitment to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 is a G protein-coupled receptor (GPCR) that is considered "atypical" because it does not couple to G proteins to initiate downstream signaling cascades.[4][5] Instead, upon ligand binding, ACKR3 preferentially engages β-arrestins, leading to receptor internalization and modulation of cellular processes, including cell survival and migration, through G protein-independent signaling pathways such as the MAPK/ERK pathway.[5][6] ACKR3 is a scavenger receptor for chemokines like CXCL12 and CXCL11, playing a crucial role in regulating their local concentrations and thereby influencing the signaling of other chemokine receptors like CXCR4. [4][7]

These application notes provide detailed protocols for in vitro functional assays to characterize the activity of **CCX-777**, focusing on its ability to induce  $\beta$ -arrestin recruitment, stimulate the ERK signaling pathway, and modulate cell migration.

# **Data Presentation**

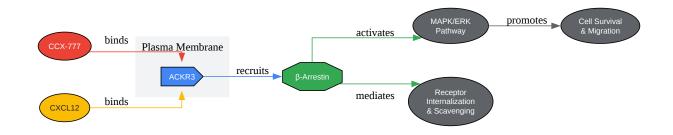
The following table summarizes the quantitative data for **CCX-777** in a key in vitro functional assay.



Assay	Cell Line	Parameter	Value	Reference
β-Arrestin-2 Recruitment	HEK293	EC50	0.95 nM	[1]
β-Arrestin-2 Recruitment	HEK293	Emax (% of CXCL12)	75 ± 2%	[1]

# **Signaling Pathway**

The diagram below illustrates the signaling pathway of ACKR3 upon stimulation, highlighting the central role of β-arrestin recruitment.



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**ACKR3 Signaling Pathway** 

# Experimental Protocols β-Arrestin Recruitment Assay

This assay quantifies the recruitment of  $\beta$ -arrestin to ACKR3 upon stimulation with **CCX-777**. Commercially available assays, such as the PathHunter® (DiscoverX) or NanoBiT® (Promega) systems, are commonly used.[8][9][10] The following protocol is a generalized representation based on the enzyme fragment complementation principle.

**Experimental Workflow:** 





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# β-Arrestin Recruitment Assay Workflow

#### Materials:

- HEK293 cells stably co-expressing ACKR3 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- CCX-777 stock solution (in DMSO).
- Reference agonist (e.g., CXCL12).
- Chemiluminescent substrate.
- White, opaque 96- or 384-well microplates.
- · Luminometer.

#### Protocol:

- Cell Plating:
  - Culture the engineered HEK293 cells to ~80-90% confluency.
  - Harvest the cells and resuspend them in an appropriate assay medium.
  - Seed the cells into the wells of a white, opaque microplate at a predetermined optimal density.



- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Compound Preparation:
  - Prepare a serial dilution of CCX-777 in assay buffer. Also, prepare serial dilutions of the reference agonist (CXCL12).
  - Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a no-compound control.

# Assay Procedure:

- Carefully remove the culture medium from the cell plate.
- Add the diluted CCX-777, reference agonist, and controls to the respective wells.
- Incubate the plate at 37°C for 60-90 minutes.

## Signal Detection:

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Add the substrate to each well.
- Incubate the plate at room temperature for 60 minutes in the dark.
- Measure the luminescence using a plate reader.

### Data Analysis:

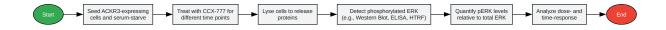
- Plot the luminescence signal against the logarithm of the compound concentration.
- Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values for CCX-777.
- Normalize the Emax of CCX-777 to the maximal response induced by the reference agonist CXCL12 to determine its partial agonist activity.



# **ERK Phosphorylation Assay**

This assay measures the phosphorylation of ERK1/2 (p44/42 MAPK) in response to **CCX-777** treatment, indicating the activation of the MAPK signaling pathway downstream of ACKR3 and β-arrestin.

## **Experimental Workflow:**



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## **ERK Phosphorylation Assay Workflow**

#### Materials:

- Cells endogenously or recombinantly expressing ACKR3 (e.g., HEK293-ACKR3).
- · Cell culture medium and serum-free medium.
- CCX-777 stock solution.
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and Western blot apparatus.
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Alternatively, a plate-based ELISA or HTRF® kit for phospho-ERK detection can be used for higher throughput.[11][12]



# Protocol (Western Blot):

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and grow to 80-90% confluency.
  - Serum-starve the cells for 16-24 hours prior to the experiment.
  - Treat the cells with various concentrations of CCX-777 for a defined period (e.g., 5, 15, 30 minutes). Include an untreated control.
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells on ice with lysis buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
  - Determine the protein concentration of each lysate.
- Western Blotting:
  - Normalize the protein amounts and prepare samples with Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Detect the signal using an ECL substrate and an imaging system.
- Stripping and Re-probing:
  - Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.



- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Calculate the ratio of phospho-ERK to total-ERK for each condition.
  - Plot the fold change in this ratio relative to the untreated control.

# **Chemotaxis Assay**

This assay evaluates the effect of **CCX-777** on the migration of cells in response to a chemokine gradient, which can be influenced by ACKR3's scavenging function. A common method is the Boyden chamber or Transwell® assay.[13][14][15]

## **Experimental Workflow:**



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### Chemotaxis Assay Workflow

#### Materials:

- Cells expressing ACKR3 and a corresponding chemoattractant receptor (e.g., CXCR4).
- Transwell® inserts with appropriate pore size (e.g., 5 or 8 μm).
- 24-well plates.
- Chemoattractant (e.g., CXCL12).
- CCX-777 stock solution.
- Assay buffer (e.g., serum-free medium with 0.1% BSA).
- Cell stain (e.g., Crystal Violet or Calcein AM).



Microscope.

#### Protocol:

#### Preparation:

- Culture cells to sub-confluency. Harvest and resuspend them in assay buffer at a specific concentration (e.g., 1 x 10<sup>6</sup> cells/mL).
- Pre-incubate the cells with various concentrations of CCX-777 or vehicle control for 30 minutes at 37°C.
- Add the chemoattractant (CXCL12) to the lower chambers of the 24-well plate. Add assay buffer alone to control wells (for measuring random migration).

## Assay Setup:

- Place the Transwell® inserts into the wells.
- Add the pre-treated cell suspension to the upper chamber of each insert.

#### Incubation:

- Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours). The optimal time should be determined empirically.
- Cell Staining and Counting:
  - After incubation, carefully remove the inserts from the plate.
  - Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
  - Fix the migrated cells on the lower surface of the membrane (e.g., with methanol).
  - Stain the cells with Crystal Violet.
  - Wash the inserts and allow them to air dry.



- Count the number of migrated cells in several representative fields of view under a microscope.
- Data Analysis:
  - Calculate the average number of migrated cells per field for each condition.
  - Plot the number of migrated cells against the concentration of CCX-777 to determine its effect on chemotaxis.
  - Compare the migration in the presence of CCX-777 to the vehicle control to assess inhibition or potentiation of the chemotactic response.

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